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Introduction

Nortriptyline hydrochloride (NOR) is a second-generation tricyclic antidepressant. Stability-indicating
methods (SIMs) are essential for quantifying the active pharmaceutical ingredient (API) and monitoring
degradation products under various stress conditions, ensuring drug product quality, safety, and efficacy
throughout its shelf life. This document details a validated reverse-phase (RP-) HPLC method for the

analysis of NOR in tablet dosage forms [1].

Method Summary

An isocratic, stability-indicating LC method was developed and validated for the determination of NOR in
tablets. The method separates NOR from its potential degradation products and excipients, demonstrating

specificity, accuracy, precision, and robustness in accordance with ICH guidelines [1] [2].

Detailed Experimental Protocol

Materials and Reagents
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e API: Nortriptyline Hydrochloride reference standard.

e Tablets: Nortriptyline HCI tablets (e.g., 25 mg label claim).

e Chemicals: HPLC-grade methanol, potassium dihydrogen phosphate (or orthophosphoric acid), and
purified water.

e Equipment: HPLC system equipped with a UV or PDA detector, data acquisition software, analytical
balance, pH meter, sonicator, and 0.45 um membrane filters.

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters based on the literature [1]:

Parameter Specification

Column Inertsil C18 (250 mm x 4.6 mm, 5 um)

Mobile Phase Methanol: Phosphate Buffer (pH 7.5) (70:30, v/v)
Flow Rate 1.0 mL/min

Column Temperature 45 °C

Detection Wavelength 220 nm

Injection Volume 10 pL

Run Time ~10-15 minutes (or as required to elute all peaks)

Preparation of Mobile Phase:

e Phosphate Buffer (pH 7.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in
water. Adjust the pH to 7.5 with a potassium hydroxide solution.

¢ Final Mobile Phase: Mix the phosphate buffer and methanol in a 30:70 ratio. Filter through a 0.45
pm membrane filter and degas by sonication before use.

Standard Solution Preparation
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e Stock Standard Solution (1 mg/mL): Accurately weigh and transfer about 25 mg of NOR working
standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a
suitable solvent (e.g., methanol).

¢ Working Standard Solutions: Dilute the stock solution quantitatively with the mobile phase to obtain
concentrations within the linearity range (e.g., 50, 100, and 150 pg/mL) for calibration curve
construction.

Sample Solution Preparation (from Tablets)

¢ Weigh and finely powder not less than 20 tablets.

e Accurately weigh a portion of the powder equivalent to about 25 mg of NOR into a 25 mL volumetric
flask.

e Add about 20 mL of methanol or the mobile phase, sonicate for 30 minutes with intermittent shaking
to ensure complete dissolution of the drug.

¢ Dilute to volume with the same solvent, and mix well.

¢ Filter the solution through a 0.45 um membrane filter, discarding the first few mL of the filtrate.

e Further dilute the filtrate quantitatively with the mobile phase to obtain a nominal concentration of 100
pg/mL.

Forced Degradation (Stress) Studies

Forced degradation is critical to demonstrate the stability-indicating nature of the method. The following

workflow outlines the process:
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Procedure:

e Prepare sample solutions as described above and subject them to various stress conditions [2] [3].

e Acidic/Basic Hydrolysis: Add 1 mL of standard solution to 1 mL of 0.1M HCI or 0.1M NaOH. Let it
stand at room temperature for 24 hours. Neutralize before analysis.

e Oxidative Degradation: Add 1 mL of standard solution to 1 mL of 3% hydrogen peroxide. Let it stand
at room temperature for 24 hours.

e Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C) in an oven for 24 hours.
Prepare the solution after stress.

¢ Photolytic Degradation: Expose the solid API and/or tablet powder to UV-Vis light as per ICH Q1B
guidelines.

e After stress, analyze all samples using the chromatographic conditions. Use a PDA detector to
confirm the peak purity of the main analyte, ensuring no co-elution with degradation products.

Method Validation
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The developed method was validated as per ICH Q2(R1) guideline. Key validation parameters and results

are summarized below [1] [2].

Table 1: Summary of Validation Parameters and Results

s . Acceptance
Validation Parameter Results /| Conditions L
Criteria
Specificity No interference from excipients or degradation Meets acceptance
products. Peak purity > 990. criteria [2]
Linearity Range 50 - 150 pg/mL Correlation
coefficient (r2) >
0.998
Accuracy (Recovery) 100.1 £ 0.1% 98 - 102%
Precision %RSD < 1.0% RSD < 2.0%
(Repeatability)
Intermediate Precision %RSD < 2.0% (Different days/analysts) RSD < 2.0%
(Ruggedness)
Detection Limit (LOD) ~0.1 pg/mL* Based on signal-to-
noise
Quantitation Limit ~0.3 pg/mL* Based on signal-to-
(LOQ) noise
Robustness Deliberate variations in flow rate, mobile phase ratio, Meets acceptance
and temperature showed no significant impact on criteria

system suitability.

Note: LOD and LOQ values are illustrative. Actual values should be determined experimentally.

© 2026 Smolecule. All rights reserved. 5/7 Tech Support


https://archives.ijper.org/article/754
https://www.chromatographyonline.com/view/validation-of-stability-indicating-hplc-methods-for-pharmaceuticals-overview-methodologies-and-case-studies
https://www.chromatographyonline.com/view/validation-of-stability-indicating-hplc-methods-for-pharmaceuticals-overview-methodologies-and-case-studies
https://www.smolecule.com/products/s537532?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

System Suitability Testing

Before analysis, perform system suitability tests to ensure HPLC system performance. The following tests

are typically performed using a standard solution [2]:

e Theoretical Plates (N): > 2000.

e Tailing Factor (T): < 2.0.

¢ Relative Standard Deviation (RSD): For five replicate injections of the standard, RSD of peak areas
and retention times should be < 2.0%.

Calculation

e Assay Calculation: The percentage of NOR in the tablet sample can be calculated by comparing the
peak area of the sample solution with that of the standard solution. % Assay = (A sample /
A standard) x (C standard / C sample) x 100 Where A is the peak area and C is the
concentration in pg/mL.

Notes and Troubleshooting

¢ Mobile Phase: Freshly prepare and degas the mobile phase daily. Small adjustments in the buffer pH
or organic ratio may be needed to optimize separation and peak symmetry.

e Column Care: Equilibrate the column with the mobile phase for at least 30 minutes before analysis.
Flush the column regularly as per the manufacturer's instructions.

e Specificity: Peak purity assessment using a PDA detector is mandatory to confirm the stability-
indicating property of the method.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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